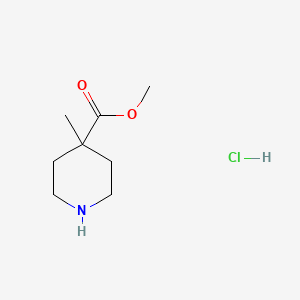

Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOIOCYCJNBEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718303 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949081-43-0 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methylpiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate hydrochloride for Researchers and Drug Development Professionals

Introduction

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidine core, substituted with a methyl group and a methyl carboxylate at the 4-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide offers an in-depth exploration of its chemical properties, a detailed synthesis protocol, characteristic analytical data, and its significant applications in the pharmaceutical industry, particularly in the development of central nervous system (CNS) agents and opioid analgesics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of Methyl 4-methylpiperidine-4-carboxylate hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| CAS Number | 949081-43-0 | |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly stated, but expected to be a high-melting solid | N/A |

| Boiling Point | Not applicable (decomposes) | N/A |

| Solubility | Soluble in water and methanol. Slightly soluble in dichloromethane. | |

| Storage | Room temperature, in a dry and well-ventilated place, under an inert atmosphere. |

Synthesis and Mechanism

The synthesis of Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route starts from 1-methylpiperidine-4-carboxylic acid hydrochloride.

Experimental Protocol: Esterification of 1-Methylpiperidine-4-carboxylic acid hydrochloride

This procedure details the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

-

1-Methylpiperidine-4-carboxylic acid hydrochloride

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrochloric acid (gas or concentrated solution)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (5-10 volumes).

-

Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution or add a catalytic amount of concentrated sulfuric acid. The use of thionyl chloride is often preferred as it reacts with any residual water and the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (typically 60-65 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and cool in an ice bath. Carefully add a saturated solution of sodium carbonate or another suitable base until the pH is basic (pH 8-9). Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 5 volumes).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-methylpiperidine-4-carboxylate as a free base.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford Methyl 4-methylpiperidine-4-carboxylate hydrochloride as a white to off-white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol and the addition of thionyl chloride are crucial to drive the Fischer esterification equilibrium towards the product by removing water.

-

Acid Catalyst: The reaction is acid-catalyzed. Thionyl chloride serves as both a dehydrating agent and a source of HCl in situ.

-

Basification: Neutralization with a base is necessary to deprotonate the piperidine nitrogen and the carboxylic acid, allowing for the extraction of the free base ester into an organic solvent.

-

Salt Formation: The final product is often isolated as the hydrochloride salt to improve its stability and handling properties as a solid.

Spectroscopic Characterization

The structural confirmation of Methyl 4-methylpiperidine-4-carboxylate hydrochloride is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, methyl piperidine-4-carboxylate hydrochloride, the following characteristic chemical shifts (δ) are observed in CD₃OD: a singlet for the methyl ester protons (~3.73 ppm), multiplets for the piperidine ring protons (ranging from ~1.89 to ~3.44 ppm), and a peak for the N-H proton (which may be broad and its position can vary).[1]

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Expected signals would include a peak for the carbonyl carbon of the ester (~175 ppm), the methoxy carbon (~52 ppm), the quaternary carbon at the 4-position, and several peaks for the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. Key characteristic absorption bands would include:

-

A strong C=O stretching vibration for the ester group around 1730-1750 cm⁻¹.

-

C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹.

-

N-H stretching vibrations for the protonated amine in the range of 2400-2800 cm⁻¹ (broad).

-

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the free base, the molecular ion peak (M⁺) would be observed. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would typically show a peak corresponding to the protonated molecule [M+H]⁺, where M is the mass of the free base. Common fragmentation patterns for piperidine derivatives involve the loss of substituents and cleavage of the piperidine ring.[2]

Applications in Drug Development

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents, primarily due to the prevalence of the piperidine scaffold in centrally active drugs.

Precursor for Opioid Analgesics

The 4-substituted piperidine moiety is a core structural feature of many potent opioid analgesics, such as fentanyl and its analogs.[3][4] The introduction of the methyl group at the 4-position can influence the pharmacological properties of the final compound, including its potency, selectivity for opioid receptor subtypes (mu, delta, kappa), and its pharmacokinetic profile.[5] While direct synthesis of fentanyl from this specific precursor is not the primary route, it serves as a crucial starting material for novel analogs with potentially improved therapeutic windows.

Synthesis of Central Nervous System (CNS) Agents

The piperidine ring is a common motif in drugs targeting the CNS. Methyl 4-methylpiperidine-4-carboxylate hydrochloride can be utilized in the synthesis of compounds with potential applications in treating a range of neurological and psychiatric disorders. The ester functionality can be readily converted to other functional groups, such as amides or alcohols, allowing for the introduction of diverse pharmacophores.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-methylpiperidine-4-carboxylate hydrochloride.

Hazard Identification:

-

Irritant: Causes skin and serious eye irritation.[6]

-

Respiratory Irritant: May cause respiratory irritation.[6]

-

Harmful: May be harmful if swallowed.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust.[6]

-

Avoid contact with skin and eyes.[6]

-

In case of contact, immediately flush the affected area with plenty of water.[7]

-

Store in a tightly sealed container in a dry and cool place.[7]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a fundamentally important building block for the synthesis of complex and biologically active molecules. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its successful application in the discovery of new therapeutics.

References

-

ChemBK. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE. [Link]

-

PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Manallack, D. T., et al. (2013). The significance of piperidines in drug design.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3019446, Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. [Link]

- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153.

- Colvin, L. A., & Fallon, M. T. (2010). Opioid-induced constipation: a major gut-related effect of opioid analgesics. Supportive Care in Cancer, 18(2), 191-199.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. Opioid Analgesics. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

- Palmer, P. P., & Miller, R. J. (2013). Current and emerging therapies for the treatment of neuropathic pain. Trends in pharmacological sciences, 34(11), 639–649.

- van der Schier, R., et al. (2014). The 4-anilidopiperidine scaffold in medicinal chemistry. Future medicinal chemistry, 6(11), 1259–1293.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 7. fishersci.co.uk [fishersci.co.uk]

Synthesis of Methyl 4-methylpiperidine-4-carboxylate hydrochloride

An In-Depth Technical Guide to the

Introduction

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a valuable synthetic intermediate in the field of medicinal chemistry. As a substituted piperidine, it belongs to a class of heterocyclic compounds that are ubiquitous in pharmaceuticals, recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] The specific 4,4-disubstitution pattern provides a unique three-dimensional vector for molecular elaboration, making it a key building block in the development of novel therapeutics, including analgesics and other central nervous system agents.[2]

This guide provides a comprehensive overview of a robust and scalable synthetic route to Methyl 4-methylpiperidine-4-carboxylate hydrochloride. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale for strategic decisions in the synthetic design, and the practical considerations for execution in a research or drug development laboratory. The chosen pathway emphasizes efficiency, the use of readily available starting materials, and the application of standard, reliable organic transformations.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule suggests several potential pathways. The final product is a hydrochloride salt of a secondary amine, which points to an acid-mediated deprotection as the final synthetic step. The core challenge lies in the construction of the quaternary center at the C4 position of the piperidine ring.

Caption: Retrosynthetic approach for the target compound.

Two primary strategies were considered:

-

Carboxylation of 4-methylpiperidine: This route would begin with 4-methylpiperidine, which can be synthesized via the hydrogenation of 4-methylpyridine.[3][4] However, the direct carboxylation of the C4 position is challenging and lacks regioselectivity.

-

α-Alkylation of a piperidine-4-carboxylate derivative: This is a more controlled and widely applicable strategy. It involves the use of a pre-existing piperidine-4-carboxylate scaffold, where the nitrogen is protected to prevent side reactions. The key step is the deprotonation of the α-carbon (C4) to form an enolate, which is then alkylated with a methylating agent.

This guide will detail the second strategy due to its superior control and higher yields. The use of a tert-butoxycarbonyl (Boc) group for nitrogen protection is selected for its stability under the basic conditions of alkylation and its facile removal under acidic conditions, which conveniently yields the final hydrochloride salt.

Part 1: Synthesis of the Key Intermediate: N-Boc-Methyl piperidine-4-carboxylate

The synthesis begins with the protection of commercially available piperidine-4-carboxylic acid, followed by esterification. While these steps can be performed in either order, protecting the nitrogen first is often advantageous to improve solubility in organic solvents and prevent side reactions during the esterification process. The esterification is then carried out to form the methyl ester required for the subsequent enolate chemistry.

Principle and Rationale

-

N-Protection: The piperidine nitrogen is a nucleophilic and basic site. Protecting it with an electron-withdrawing Boc group prevents it from interfering with the base-mediated α-alkylation step later in the sequence.

-

Esterification: The carboxylic acid must be converted to an ester to facilitate the formation of a stable enolate at the α-carbon. The methyl ester is chosen for its simplicity and ease of formation. Fischer-Speier esterification, using an acid catalyst in methanol, is a classic and effective method.[5] Alternatively, for milder conditions, alkylation of the carboxylate with iodomethane or esterification using trimethylsilyldiazomethane can be employed.[6]

Detailed Experimental Protocol: Esterification of N-Boc-piperidine-4-carboxylic acid

This protocol details the esterification using iodomethane, a common and effective laboratory method.[6]

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.0 equivalent).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add iodomethane (1.2 equivalents) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the aqueous solution with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield N-Boc-methyl piperidine-4-carboxylate as a colorless oil.

Part 2: α-Methylation of the Piperidine Ring

This is the crucial step where the quaternary carbon center is constructed. It relies on the principles of enolate chemistry, where a strong, non-nucleophilic base is used to selectively deprotonate the carbon alpha to the ester carbonyl group.

Principle and Rationale

The hydrogen atom at the C4 position of N-Boc-methyl piperidine-4-carboxylate is weakly acidic due to the electron-withdrawing effect of the adjacent ester group. A strong base, such as Lithium Diisopropylamide (LDA), is required to quantitatively deprotonate this position and form the corresponding lithium enolate. LDA is ideal for this purpose as its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group itself. The resulting enolate is a potent carbon nucleophile that readily reacts with an electrophile like methyl iodide in an Sₙ2 reaction to form the C-C bond.

Mechanism of α-Methylation

Sources

An In-depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS 949081-43-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its rigid scaffold and functional group handles make it an attractive starting material for the synthesis of complex molecular architectures, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, potential applications, and essential safety and handling information. The content herein is designed to empower researchers with the technical insights necessary to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a methyl group and a methyl carboxylate group at the 4-position of the piperidine ring. It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

| Property | Value | Source |

| CAS Number | 949081-43-0 | [1][2][3] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2][3] |

| Molecular Weight | 193.67 g/mol | [4] |

| Canonical SMILES | CC1(CCNCC1)C(=O)OC.Cl | [1][4] |

| InChIKey | JWOIOCYCJNBEQY-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (predicted) | |

| Storage | Sealed in a dry place at room temperature | [5] |

The Strategic Importance in Medicinal Chemistry

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a quaternary center, as seen in Methyl 4-methylpiperidine-4-carboxylate hydrochloride, offers several advantages in drug design:

-

Increased Metabolic Stability: The presence of the methyl group at the 4-position can sterically hinder enzymatic degradation, potentially leading to an improved pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The methyl and carboxylate groups can be further functionalized to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Vectorial Exit into Unexplored Chemical Space: The rigid, three-dimensional nature of the piperidine ring allows for precise orientation of substituents, enabling the exploration of novel interactions with biological targets.

While specific applications for Methyl 4-methylpiperidine-4-carboxylate hydrochloride are not extensively documented in publicly available literature, the core "4-methyl-4-carboxymethyl-piperidine" scaffold is of significant interest in the development of:

-

Analgesics: The 4-anilidopiperidine scaffold is a cornerstone of potent opioid analgesics like fentanyl and its analogs. The 4,4-disubstituted pattern is a key feature in some of these molecules.[4][6]

-

CNS-active Agents: Piperidine derivatives are frequently employed in the design of drugs targeting a variety of CNS receptors and transporters due to their ability to cross the blood-brain barrier.

-

Dopamine Receptor Ligands: Research into novel piperidine scaffolds has shown promise in developing antagonists for dopamine receptors, which are implicated in various neurological and psychiatric disorders.[7]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for Methyl 4-methylpiperidine-4-carboxylate hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate (Strecker Reaction)

-

Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from a ketone, an amine, and cyanide. In this modified version, a ketone is reacted with a cyanide source and an amine salt.

-

Procedure:

-

To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add potassium cyanide (1.2 equivalents) and methylamine hydrochloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel.

-

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (Hydrolysis)

-

Rationale: Acid-catalyzed hydrolysis of the nitrile provides the corresponding carboxylic acid. Concentrated sulfuric acid is often effective for this transformation.

-

Procedure:

-

Carefully add the nitrile from Step 1 to an excess of concentrated sulfuric acid, maintaining a low temperature (e.g., 0 °C).

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully pour it onto ice.

-

Adjust the pH of the aqueous solution to be acidic (pH 3-4) with a strong base (e.g., NaOH) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 3: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (Esterification)

-

Rationale: Fischer esterification is a straightforward method for converting a carboxylic acid to a methyl ester using methanol in the presence of a catalytic amount of strong acid.

-

Procedure:

-

Suspend the carboxylic acid from Step 2 in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

-

Heat the mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the methyl ester.

-

Step 4: Synthesis of Methyl 4-methylpiperidine-4-carboxylate hydrochloride (Boc Deprotection and Salt Formation)

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. Using hydrochloric acid not only removes the protecting group but also forms the desired hydrochloride salt in situ.

-

Procedure:

-

Dissolve the Boc-protected ester from Step 3 in a suitable solvent such as dioxane, methanol, or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane or a saturated solution in methanol) in excess.

-

Stir the mixture at room temperature for 1-4 hours. The product will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

-

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of Methyl 4-methylpiperidine-4-carboxylate hydrochloride. While a full dataset is not publicly available, the following techniques are standard for this type of molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group at the 4-position, and the methyl ester group. The integration of these signals should correspond to the number of protons in the molecule. A ¹H NMR spectrum for this compound is noted to be available from commercial suppliers.[8]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in the molecule, with distinct chemical shifts for the quaternary carbon, the carbonyl carbon of the ester, and the carbons of the piperidine ring and methyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (157.11 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-H stretches of the aliphatic portions of the molecule.

Safety, Handling, and Storage

As a research chemical, Methyl 4-methylpiperidine-4-carboxylate hydrochloride should be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as harmful (Xn) and is harmful if swallowed (R22). It may also cause irritation to the skin, eyes, and respiratory system.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]

Conclusion

Methyl 4-methylpiperidine-4-carboxylate hydrochloride represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed synthetic and application data in the public domain is sparse, its structural features suggest significant potential in the field of medicinal chemistry, particularly for CNS-active agents. This guide provides a solid foundation of its chemical properties, a plausible synthetic strategy, and essential handling information to aid researchers in their scientific pursuits. Further investigation into the utility of this compound is warranted and is likely to yield valuable insights in the development of new chemical entities.

References

- This reference is not available in the provided search results.

-

Mol-Instincts. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE 949081-43-0 wiki. [Link]

-

Autech Industry Co.,Ltd. Methyl 4-methylpiperidine-4-carboxylate hydrochloride,(CAS# 949081-43-0). [Link]

- This reference is not available in the provided search results.

-

LookChem. Heavy-duty Methyl 4-methylpiperidine-4-carboxylate Hydrochloride And More. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

PubChemLite. Methyl 4-methylpiperidine-4-carboxylate hydrochloride (C8H15NO2). [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

Sources

- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 2. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE(949081-43-0) 1H NMR spectrum [chemicalbook.com]

- 9. PubChemLite - Methyl 4-methylpiperidine-4-carboxylate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

Spectroscopic data of Methyl 4-methylpiperidine-4-carboxylate hydrochloride (¹H NMR, ¹³C NMR, MS, IR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a key building block, its structural integrity is paramount for the successful synthesis of more complex pharmaceutical agents. Accurate and comprehensive characterization of this compound is therefore essential. This technical guide provides a detailed analysis of the spectroscopic data of Methyl 4-methylpiperidine-4-carboxylate hydrochloride, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document, intended for researchers and drug development professionals, offers not just the data, but also the underlying principles and experimental considerations for each technique.

The structural confirmation of Methyl 4-methylpiperidine-4-carboxylate hydrochloride relies on the synergistic interpretation of data from these diverse analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity.

Caption: Interconnectivity of Spectroscopic Techniques for Structural Elucidation.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. For Methyl 4-methylpiperidine-4-carboxylate hydrochloride, the spectrum provides key information about the number of unique proton environments, their chemical shifts, spin-spin coupling, and integration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-methylpiperidine-4-carboxylate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic N-H protons.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Reference: The residual solvent peak is used as an internal standard (e.g., D₂O at ~4.79 ppm).

-

Data Interpretation and Discussion

The expected ¹H NMR spectrum of Methyl 4-methylpiperidine-4-carboxylate hydrochloride will exhibit distinct signals corresponding to the methyl ester, the C4-methyl group, and the piperidine ring protons. Due to the hydrochloride form, the amine is protonated, leading to a downfield shift of the adjacent protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | -OCH₃ (Ester methyl) |

| ~3.40 - 3.20 | Multiplet | 4H | -CH₂-N⁺H₂-CH₂ (Piperidine C2, C6) |

| ~2.20 - 2.00 | Multiplet | 4H | -CH₂-C-CH₂ (Piperidine C3, C5) |

| ~1.35 | Singlet | 3H | -C-CH₃ (C4-methyl) |

Note: The N⁺H₂ protons are often broad and may exchange with D₂O, rendering them invisible or as a very broad signal.

The singlet at approximately 3.75 ppm is characteristic of the three equivalent protons of the methyl ester group. The singlet at around 1.35 ppm corresponds to the three protons of the methyl group at the C4 position. The piperidine ring protons at the C2 and C6 positions are expected to be deshielded and appear as a multiplet between 3.20 and 3.40 ppm due to their proximity to the positively charged nitrogen atom. The protons at the C3 and C5 positions will appear as a multiplet further upfield, between 2.00 and 2.20 ppm. The integration of these signals will confirm the relative number of protons in each environment. A ¹H NMR spectrum image is available from ChemicalBook for reference[1].

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher ¹³C NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 scans are often necessary to achieve a good signal-to-noise ratio.

-

Reference: The solvent peak is used as an internal standard (e.g., Methanol-d₄ at 49.0 ppm).

-

Data Interpretation and Discussion

The proton-decoupled ¹³C NMR spectrum of Methyl 4-methylpiperidine-4-carboxylate hydrochloride is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Ester carbonyl) |

| ~53 | -OCH₃ (Ester methyl) |

| ~45 | -CH₂-N⁺H₂-CH₂ (Piperidine C2, C6) |

| ~42 | C4 (Quaternary carbon) |

| ~33 | -CH₂-C-CH₂ (Piperidine C3, C5) |

| ~22 | -C-CH₃ (C4-methyl) |

The most downfield signal, around 175 ppm, is characteristic of the ester carbonyl carbon. The methyl ester carbon (-OCH₃) will appear around 53 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are expected at approximately 45 ppm. The quaternary carbon at C4 will be observed around 42 ppm. The piperidine carbons at C3 and C5 will resonate at about 33 ppm, and the C4-methyl carbon will appear at the most upfield position, around 22 ppm. These assignments can be confirmed by comparison with data from similar structures, such as 4-methylpiperidine[2] and ethyl 4-piperidinecarboxylate[3].

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining further structural insights.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, pre-charged molecule. Electron ionization (EI) can also be used, though it may lead to more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Data Interpretation and Discussion

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺. The molecular formula of the free base is C₈H₁₅NO₂.

-

Molecular Weight of Free Base: 157.11 g/mol

-

Expected [M+H]⁺: m/z = 158.12

The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for piperidine derivatives involve the loss of substituents and cleavage of the piperidine ring.

Caption: Predicted ESI-MS Fragmentation Pathway.

A key fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 127. Another significant fragmentation would be the loss of the entire carbomethoxy group (-COOCH₃) to yield an ion at m/z 99, which corresponds to the 4-methyl-piperidine cation. This fragmentation is particularly useful for confirming the core structure. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight[4]. The free base has one nitrogen and a molecular weight of 157, which is consistent with this rule.

IV. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or from a thin film deposited on a salt plate (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Discussion

The IR spectrum of Methyl 4-methylpiperidine-4-carboxylate hydrochloride will display characteristic absorption bands for the ester, the secondary ammonium salt, and the alkyl groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 - 2700 | N⁺-H stretch | Secondary Ammonium Salt |

| ~2950 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1735 | C=O stretch | Ester |

| ~1250 - 1050 | C-O stretch | Ester |

The broad absorption in the region of 3000-2700 cm⁻¹ is characteristic of the N⁺-H stretching vibrations of the secondary ammonium salt. The sharp peaks between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups. A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the C=O stretch of the aliphatic ester[5]. The C-O stretching vibrations of the ester group will appear as one or two strong bands in the 1250-1050 cm⁻¹ region[6]. The IR spectrum of the related compound 4-methylpiperidine hydrochloride can provide a useful comparison for the piperidine ring vibrations[7].

Conclusion

The comprehensive spectroscopic analysis of Methyl 4-methylpiperidine-4-carboxylate hydrochloride through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating system for its structural confirmation. The ¹H and ¹³C NMR data elucidate the precise proton and carbon framework, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. The IR spectrum confirms the presence of key functional groups. The congruence of the data obtained from these orthogonal techniques provides a high degree of confidence in the identity and purity of this important synthetic intermediate, which is crucial for its application in research and drug development.

References

-

Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. [Link]

-

NIST. 4-Methylpiperidine hydrochloride. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

- 1. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE(949081-43-0) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 4. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylpiperidine hydrochloride [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Methyl 4-methylpiperidine-4-carboxylate Hydrochloride in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS No: 949081-43-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document establishes a robust predicted solubility profile based on fundamental thermodynamic principles and analysis of its structural components. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of its dissolution in various solvent classes, and the practical implications for laboratory applications such as reaction chemistry, purification, and formulation. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific needs.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences every stage of the pharmaceutical lifecycle, from the ease of synthesis and purification to the formulation of the final dosage form and its ultimate bioavailability. Methyl 4-methylpiperidine-4-carboxylate hydrochloride, with its piperidine core, is a valuable building block in the synthesis of a wide range of therapeutic agents. An in-depth understanding of its solubility in common laboratory solvents is therefore not merely academic but a critical prerequisite for efficient process development, optimization, and scale-up.

This guide is structured to provide both a theoretical foundation and practical, actionable insights for researchers, scientists, and drug development professionals. We will first deconstruct the molecule to understand how its functional groups govern its interactions with different solvents. Subsequently, a predicted solubility profile across a spectrum of common laboratory solvents will be presented. Finally, a detailed experimental protocol for solubility determination is provided to enable researchers to validate and quantify these predictions in their own laboratory settings.

Physicochemical Properties of Methyl 4-methylpiperidine-4-carboxylate Hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 949081-43-0 | [1][2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |

| Molar Mass | 193.67 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Structure | ||

|

Theoretical Framework for Solubility

The dissolution of a crystalline solid, such as methyl 4-methylpiperidine-4-carboxylate hydrochloride, in a solvent is a complex thermodynamic process. It can be conceptualized as the sum of two main energy contributions: the energy required to break the crystal lattice (lattice energy) and the energy released when the solute molecules are solvated by the solvent molecules (solvation energy).[3][4]

For dissolution to be favorable, the Gibbs free energy change (ΔG) of the process must be negative. This is governed by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of solution (the difference between lattice energy and solvation energy), T is the temperature, and ΔS is the entropy change.[3][4]

The structure of methyl 4-methylpiperidine-4-carboxylate hydrochloride dictates its interaction with different solvents:

-

Ionic Hydrochloride: The presence of the hydrochloride salt of the tertiary amine introduces a strong ionic character to the molecule. This allows for strong ion-dipole interactions with polar solvents, particularly water and alcohols.[5][6]

-

Ester Group: The methyl ester group (-COOCH₃) is polar and can act as a hydrogen bond acceptor. This contributes to its solubility in polar aprotic and protic solvents.

-

Piperidine Ring and Methyl Group: The core piperidine ring and the methyl group are nonpolar and will have more favorable interactions with nonpolar solvents.

The overall solubility will be a balance of these competing interactions.

The Influence of pH

For an amine hydrochloride, pH is a critical determinant of solubility in aqueous media. The molecule exists in equilibrium between its protonated (ionic) and free base (neutral) forms. In acidic to neutral conditions, the protonated, more polar form will predominate, leading to higher aqueous solubility. As the pH becomes more basic, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.

The Common Ion Effect

When dissolving a hydrochloride salt in a solvent that already contains chloride ions (e.g., hydrochloric acid or a buffer containing NaCl), the solubility of the salt can be suppressed.[7][8][9][10] This is due to Le Châtelier's principle, where the presence of a common ion (Cl⁻) shifts the dissolution equilibrium back towards the solid, undissolved salt.[8][10]

Predicted Solubility Profile

While precise quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the principles of "like dissolves like" and the analysis of the molecule's functional groups.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic hydrochloride and polar ester group can form strong hydrogen bonds and ion-dipole interactions with these solvents, overcoming the lattice energy.[5][6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents have large dipole moments and can effectively solvate the ionic portion of the molecule. The absence of acidic protons prevents deprotonation of the amine salt. |

| Acetone, Ethyl Acetate | Low to Moderate | While polar, these solvents are less effective at solvating the ionic salt compared to DMF or DMSO. | |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The large energy penalty of solvating the ionic hydrochloride salt in a nonpolar environment makes dissolution unfavorable. The nonpolar parts of the molecule are insufficient to overcome this. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents have a moderate polarity but are poor hydrogen bond donors, making them less effective at solvating the hydrochloride salt. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The Shake-Flask method is a widely accepted technique for determining equilibrium solubility.[11][12][13][14]

Workflow for Equilibrium Solubility Determination

Caption: Shake-Flask method for solubility determination.

Detailed Step-by-Step Methodology

Materials:

-

Methyl 4-methylpiperidine-4-carboxylate hydrochloride

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DCM, THF, toluene)

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Validated HPLC-UV or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of methyl 4-methylpiperidine-4-carboxylate hydrochloride to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise, known volume of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Implications and Applications

Recrystallization for Purification

Solubility data is fundamental for developing effective recrystallization protocols to purify crude methyl 4-methylpiperidine-4-carboxylate hydrochloride.[15][16][17][18][19] The ideal single-solvent recrystallization system is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[15][17] Based on the predicted profile, polar protic solvents like ethanol or isopropanol are promising candidates.

Alternatively, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid, inducing crystallization. A potential system could be methanol (good solvent) and diethyl ether (poor solvent).

Reaction Solvent Selection

The choice of solvent for reactions involving this intermediate will depend on the solubility of all reactants and the nature of the reaction. Its high solubility in polar protic solvents may be advantageous for certain reactions, but the reactivity of these solvents (e.g., as nucleophiles) must be considered. Polar aprotic solvents like DMF or acetonitrile may offer a good balance of solubility and inertness for many transformations.

Conclusion

Crucially, this guide provides a detailed, self-validating experimental protocol for the determination of equilibrium solubility, empowering researchers to generate the precise data required for their specific applications. A thorough understanding and experimental determination of solubility are indispensable for the efficient synthesis, purification, and formulation of this important pharmaceutical intermediate, ultimately contributing to the streamlined development of novel therapeutics.

References

-

Fiveable. (n.d.). 9.6 Free Energy of Dissolution. AP Chem. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]

-

YouTube. (2020, August 7). Lec20 - Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

LookChem. (n.d.). METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE 949081-43-0 wiki. Retrieved from [Link]

-

Quora. (2021, May 14). Why is dissolving a salt in water a thermodynamically favorable process? Retrieved from [Link]

-

Brainly.com. (2023, January 5). [FREE] Is ethyl-4-aminobenzoate polar or non-polar? Is it soluble in HCl? Retrieved from [Link]

-

PubMed. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

YouTube. (2023, October 22). 9 2 Thermodynamics of Dissolution of Salt in Water. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 11 - Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Solubility of Things. (n.d.). Common Ion Effect and Its Influence on Solubility and Equilibrium. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Effect of chloride ion on dissolution of different salt forms of haloperidol. Retrieved from [Link]

-

Quora. (2022, October 23). What is the common ion effect? How does it affect the solubility of salts? Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

-

Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety. Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

-

Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

CK-12 Foundation. (2025, November 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

Chegg.com. (2024, August 27). Solved Ethyl 4-aminobenzoate is soluble in what solvent and. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1. Retrieved from [Link]

-

Gauth. (n.d.). Ethyl 4-aminobenzoate hydrochloride (shown below) is expected to be more soluble in an [ S [Chemistry]. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). recrystallization.pdf. Retrieved from [Link]

-

World Health Organization. (2015, May). 1-6 Specifications. Retrieved from [Link]

-

Particle Metrix. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]

-

Quora. (2016, March 2). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? Retrieved from [Link]

-

SlideShare. (n.d.). Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]

-

PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

PMC. (2020, January 31). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. Retrieved from [Link]

-

SlideShare. (n.d.). ICH Q6A Specifications by Chandra Mohan. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (2016, February 11). Application of Hansen Solubility Parameters to predict drug–nail interactions, which can assist the design of nail medicines. Retrieved from [Link]

-

YouTube. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019. Retrieved from [Link]

-

Wisdom Library. (2025, August 2). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fiveable.me [fiveable.me]

- 4. quora.com [quora.com]

- 5. brainly.com [brainly.com]

- 6. quora.com [quora.com]

- 7. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Recrystallization [wiredchemist.com]

- 16. Recrystallization [sites.pitt.edu]

- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 18. Tips & Tricks [chem.rochester.edu]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-methylpiperidine-4-carboxylate hydrochloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for Methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS No: 949081-43-0). As a crucial building block in pharmaceutical synthesis, understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its integrity, purity, and performance in downstream applications. This document synthesizes empirical data and established chemical principles to provide a framework for maintaining the long-term viability of this compound.

Physicochemical Profile

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a white to off-white solid.[1] Its structure, featuring a methyl ester and a piperidine ring protonated as a hydrochloride salt, dictates its stability and handling requirements. The hydrochloride form is often utilized to enhance stability and solubility compared to the free base.[2]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ClNO₂ | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Recommended Storage | Room Temperature, sealed in dry | [1] |

| Solubility | Slightly soluble in water | [4] |

Chemical Stability and Potential Degradation Pathways

The molecular architecture of Methyl 4-methylpiperidine-4-carboxylate hydrochloride presents two primary loci for potential degradation: the methyl ester functional group and the tertiary amine within the piperidine ring. Understanding these vulnerabilities is the cornerstone of designing effective stability-indicating methods and storage protocols.

The most probable degradation pathways include:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of moisture, which can be accelerated by acidic or basic conditions. This reaction would yield 4-methylpiperidine-4-carboxylic acid and methanol. The hydrochloride salt form can create a slightly acidic microenvironment when dissolved in water, which may influence the rate of hydrolysis.

-

Oxidation: The tertiary amine of the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[5] This pathway is particularly relevant in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[5]

-

Thermal Degradation: While generally stable at room temperature, elevated temperatures can provide the energy needed to initiate various degradation reactions, potentially including decarboxylation or more complex molecular rearrangements.[5]

-

Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photolytic degradation, often through radical-mediated mechanisms.[5]

The following diagram illustrates the primary potential degradation pathways for this molecule.

Caption: Potential degradation pathways for the target compound.

Recommended Storage, Handling, and Incompatibilities

To mitigate the degradation risks outlined above, strict adherence to proper storage and handling protocols is essential. The following conditions are recommended to preserve the chemical integrity of Methyl 4-methylpiperidine-4-carboxylate hydrochloride.

| Condition | Recommendation | Rationale |

| Temperature | Store at Room Temperature.[1][6] For long-term storage, consider storage in a freezer under -20°C.[7] | Prevents acceleration of thermal degradation pathways. |

| Atmosphere | Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere.[9] | Minimizes exposure to atmospheric moisture and oxygen, which can drive hydrolysis and oxidation, respectively. |

| Moisture | Protect from moisture.[9] The compound should be stored in a dry environment. | The hydrochloride salt can be hygroscopic, and absorbed water can act as a reactant for ester hydrolysis. |

| Light | Keep in a dark place.[7] | Protects the compound from photolytic degradation. |

| Handling | Handle in accordance with good industrial hygiene and safety practices.[9] Use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8] | Ensures operator safety and prevents contamination of the material. |

| Incompatibilities | Strong oxidizing agents.[4][8] | Prevents oxidative degradation of the tertiary amine. |

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a critical experiment to identify likely degradation products, understand degradation pathways, and establish the specificity of a stability-indicating analytical method.[10][11] This process involves subjecting the compound to conditions more severe than accelerated stability testing.[10]

The workflow for a comprehensive forced degradation study is outlined below.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of Methyl 4-methylpiperidine-4-carboxylate hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Control Sample: Dilute an aliquot of the stock solution to the target analytical concentration and analyze immediately. This serves as the unstressed (t=0) control.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at room temperature for 24 hours.[5] At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.[5] At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.[5] Withdraw aliquots at time points and dilute for analysis.

-

Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C for 48 hours.[5] After the stress period, cool the samples, dissolve the solid, and dilute both for analysis.

-

Photolytic Degradation: Expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.[5] Shield a control sample from light to serve as a baseline.

-

Analysis: Analyze all stressed and control samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[12][13] A typical starting point would be a C18 reversed-phase column with a gradient mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) and UV detection. The method must be able to separate the parent peak from all degradation product peaks.[13]

Data Summary and Interpretation

The results from the forced degradation study provide a quantitative measure of the compound's stability under various stress conditions. The data should be tabulated to compare the extent of degradation.

Hypothetical Forced Degradation Data:

| Stress Condition | Incubation Time | % Degradation of Parent Compound | Major Degradation Products Observed |

| 0.1 M HCl | 24 hours | ~5-10% | Peak corresponding to hydrolyzed acid |

| 0.1 M NaOH | 24 hours | > 50% | Peak corresponding to hydrolyzed acid |

| 3% H₂O₂ | 8 hours | ~15-25% | Peak corresponding to N-oxide |

| Thermal (80°C) | 48 hours | < 5% | Minor, unidentified peaks |

| Photolytic (ICH Q1B) | - | < 2% | Negligible degradation |

This data is illustrative and serves as an example.

Interpretation: The hypothetical data suggests that the compound is most susceptible to base-catalyzed hydrolysis and, to a lesser extent, oxidation. It exhibits good stability against thermal and photolytic stress. This information is invaluable for predicting potential stability issues during formulation, synthesis, and long-term storage.

Conclusion

Methyl 4-methylpiperidine-4-carboxylate hydrochloride demonstrates good stability when stored under appropriate conditions. Its primary liabilities are hydrolysis of the ester group, particularly under basic conditions, and oxidation of the piperidine nitrogen. By adhering to the recommended storage protocols—specifically, keeping the compound in a cool, dry, dark place in a tightly sealed container under an inert atmosphere—researchers can ensure its purity and reliability for scientific applications. The implementation of forced degradation studies is a critical step in developing robust analytical methods and gaining a comprehensive understanding of the molecule's stability profile.

References

-

ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. [Link]

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

-

ACS Publications. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

-

Mol-Instincts. (n.d.). METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE 949081-43-0 wiki. [Link]

-

MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). [Link]

-

ScienceDirect. (2005). Assay and Stability Testing. [Link]

-

Georgia Collaborative ASO. (2019). Safe Storage, Handling, and Administration of Medication. [Link]

-

PubMed Central. (2018). Safe handling of hazardous drugs. [Link]

-

IJSDR. (2022). Stability indicating study by using different analytical techniques. [Link]

-

PubMed Central. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

Sources

- 1. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE CAS#: 949081-43-0 [m.chemicalbook.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [sigmaaldrich.com]

- 7. 2971-79-1|Methyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. ijsdr.org [ijsdr.org]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. kinampark.com [kinampark.com]

An In-Depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate hydrochloride: A Cornerstone Building Block in Modern Organic Synthesis

Foreword: Unveiling the Potential of a Versatile Piperidine Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the piperidine moiety stands as a privileged scaffold, present in a vast array of pharmaceuticals and biologically active compounds. Its conformational rigidity and ability to engage in crucial hydrogen bonding interactions make it an ideal framework for designing ligands that target complex biological systems. Within this important class of heterocycles, Methyl 4-methylpiperidine-4-carboxylate hydrochloride emerges as a particularly valuable and versatile building block.

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple cataloging of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its synthesis, reactivity, and strategic application. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Compound Profile and Physicochemical Characteristics

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a quaternary carbon-centered piperidine derivative. The hydrochloride salt form enhances its stability and shelf-life, rendering it a convenient precursor for a multitude of synthetic transformations. The presence of a secondary amine, a sterically hindered C4-quaternary center, and a modifiable ester functional group provides three distinct points for chemical elaboration, making it a powerful tool for generating molecular diversity.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

| Chemical Name | Methyl 4-methylpiperidine-4-carboxylate hydrochloride | ChemBK[1] |

| CAS Number | 949081-43-0 | ChemBK[1] |

| Molecular Formula | C₈H₁₆ClNO₂ | PubChem[2][3] |

| Molecular Weight | 193.67 g/mol | PubChem[2][3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol. | N/A |

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 4-methylpiperidine-4-carboxylate hydrochloride is paramount. The compound is classified as an irritant.[4]

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures :

-

Use only in a well-ventilated area, preferably a chemical fume hood.[5][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid breathing dust or aerosols.[5]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep away from strong oxidizing agents and strong acids.[5]

Synthesis of the Core Scaffold